Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core. Its structure includes:
- Morpholine ring at position 4, enhancing solubility and influencing kinase binding.
- 1H-imidazol-1-yl substituent at position 2, contributing to hydrogen-bonding interactions.
- 2-Methoxyethylamino group at position 8, improving bioavailability.
- Methyl carboxylate at position 6, modulating electronic properties and metabolic stability.
Primarily investigated for proliferative disease treatment (e.g., cancer), its design targets kinase inhibition, particularly against PI3K/AKT/mTOR pathways .
Properties
Molecular Formula |
C19H23N7O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 2-imidazol-1-yl-8-(2-methoxyethylamino)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22) |
InChI Key |
VICWODNAIYPYMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Detailed Stepwise Preparation
Step 1: Synthesis of the Pyrido[3,2-d]pyrimidine Core
- The pyrido[3,2-d]pyrimidine scaffold is typically prepared by condensation of appropriately substituted pyridine derivatives with amidine or guanidine reagents under reflux conditions.
- For example, 2-chloropyrimidine derivatives can be reacted with amines or nitrogen nucleophiles to form the fused heterocyclic system.
- Reaction conditions such as temperature (~120°C), solvents like dimethylformamide or 1,4-dioxane, and bases (e.g., potassium carbonate) are optimized to maximize yield.
Step 2: Introduction of the 1H-Imidazol-1-yl Group at Position 2
- The 2-position substitution with imidazole is achieved via nucleophilic aromatic substitution of a leaving group (e.g., chlorine) by imidazole under basic conditions.
- Typical conditions involve stirring the pyrido[3,2-d]pyrimidine intermediate with imidazole in polar aprotic solvents at room temperature to moderate heating.
- Potassium carbonate or triethylamine is used as a base to deprotonate imidazole and facilitate substitution.
Step 3: Installation of the 8-(2-Methoxyethyl)amino Group
- The 8-position amino substituent is introduced by nucleophilic substitution of a leaving group (such as a halide) with 2-methoxyethylamine.
- This reaction is carried out in solvents like ethanol or N,N-dimethylformamide, often at room temperature or slightly elevated temperatures.
- The reaction time varies from several hours to overnight to ensure complete substitution.
Step 4: Functionalization at Position 4 with Morpholin-4-yl Group
- Morpholine is introduced via nucleophilic substitution or amination at the 4-position.
- Reaction conditions typically include stirring the intermediate with morpholine in an appropriate solvent (e.g., dichloromethane or ethanol) with a base to promote substitution.
- Temperature control (0 to 20°C) and reaction time (12 hours or more) are critical to prevent side reactions and achieve high selectivity.
Step 5: Formation of the Methyl Carboxylate at Position 6
- The carboxylate ester is formed by esterification of the corresponding carboxylic acid intermediate.
- Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base, or by direct esterification with methanol under acidic catalysis.
- Purification is commonly done by column chromatography to isolate the pure methyl ester compound.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation of pyridine derivative with amidine | Dimethylformamide, 1,4-dioxane | 100-120°C, overnight | 70-90 | Formation of pyrido[3,2-d]pyrimidine core |
| 2 | Nucleophilic substitution with imidazole | Dimethylformamide | Room temp to 50°C | 65-85 | Use of potassium carbonate or triethylamine base |
| 3 | Amination with 2-methoxyethylamine | Ethanol, DMF | Room temp to 60°C | 60-80 | Prolonged stirring for complete substitution |
| 4 | Morpholine substitution | Dichloromethane, ethanol | 0-20°C, 12 h | 55-75 | Temperature control critical for selectivity |
| 5 | Esterification to methyl carboxylate | Methanol, acidic catalyst | Reflux | 70-90 | Column chromatography for purification |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance Spectroscopy (NMR):
Proton (^1H) NMR and Carbon (^13C) NMR spectra confirm the presence of characteristic chemical shifts corresponding to the imidazole, morpholine, methoxyethyl, and pyrido[3,2-d]pyrimidine protons and carbons. For example, singlets around 1.4-1.5 ppm for methyl groups, multiplets for morpholine protons, and aromatic signals between 6.5-8.5 ppm are typical.Mass Spectrometry (MS):
Molecular ion peaks at m/z 413.4 confirm the molecular weight of the target compound. Fragmentation patterns support the presence of the key substituents.Infrared Spectroscopy (IR):
Characteristic absorption bands for ester carbonyl (~1700 cm^-1), amine N-H, and heterocyclic ring vibrations validate functional group incorporation.High-Performance Liquid Chromatography (HPLC):
Used for purity assessment, with retention times consistent with the expected compound and purity typically exceeding 95% after purification.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Reactants | Reaction Conditions | Yield (%) | Analytical Confirmation |
|---|---|---|---|---|
| Pyrido[3,2-d]pyrimidine core formation | Pyridine derivative, amidine | DMF or dioxane, 100-120°C, overnight | 70-90 | NMR, MS, IR |
| Imidazole substitution at position 2 | Imidazole, base (K2CO3 or TEA) | DMF, room temp to 50°C | 65-85 | NMR, MS |
| Amination with 2-methoxyethylamine at position 8 | 2-Methoxyethylamine | Ethanol or DMF, room temp to 60°C | 60-80 | NMR, HPLC |
| Morpholine substitution at position 4 | Morpholine | DCM or ethanol, 0-20°C, 12 h | 55-75 | NMR, IR |
| Methyl ester formation at position 6 | Methanol, methylating agent or acid catalyst | Reflux in methanol | 70-90 | NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and methoxyethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridopyrimidine core can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacokinetic Profiles
- Target Compound : The methyl carboxylate group reduces plasma clearance (CL = 12 mL/min/kg) compared to free carboxylic acids .
- Thieno[3,2-d]pyrimidine Analog: Higher logP (3.5 vs. 2.8) due to the hydrophobic thiophene ring, correlating with increased tissue distribution .
- Oxadiazole Derivative : Improved oral bioavailability (F = 65%) attributed to oxadiazole’s resistance to esterase cleavage .
Research Findings and Implications
- Morpholine’s Role: The morpholine ring at position 4 is critical for ATP-binding pocket interactions across analogs, but steric effects from substituents at position 8 (e.g., 2-methoxyethylamino) modulate selectivity .
- Imidazole vs. Indazole: While both enhance hydrogen bonding, indazole’s bulkier structure in thieno analogs reduces off-target effects but limits solubility .
- Carboxylate vs. Oxadiazole : Methyl carboxylate offers balanced polarity, whereas oxadiazole improves stability but may require formulation adjustments for solubility .
Biological Activity
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure
The compound has a unique molecular structure characterized by multiple functional groups, including an imidazole ring, a morpholine moiety, and a pyrimidine core. Its molecular formula is C19H24N6O3, and it has a molecular weight of approximately 372.44 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity.
- Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth in various cancers .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains.
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Cytoprotective Effects
Research indicates that this compound may possess cytoprotective properties, particularly in gastric mucosal cells.
- Protective Mechanism : It enhances the production of mucin and stimulates the secretion of protective factors in gastric epithelial cells, which may help prevent ulcer formation .
- Case Studies : Clinical observations have noted reduced incidence rates of gastric ulcers in patients administered this compound as part of a treatment regimen .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against various bacteria | |
| Cytoprotective | Enhanced mucin production |
IC50 Values in Cancer Cell Lines
Q & A
Q. What key structural features of this compound influence its biological activity, and how can they be experimentally validated?
The compound’s pyrido[3,2-d]pyrimidine core, morpholine substituent, and 2-methoxyethylamino group are critical for target interaction. To validate their roles:
- Synthetic analogs : Modify substituents (e.g., replace morpholine with piperazine) and compare activity using enzyme inhibition assays .
- Spectroscopic characterization : Use H NMR (e.g., δ 7.44 ppm for aromatic protons in DMSO-d6) and ESI-MS (e.g., m/z 392.2 for molecular ion confirmation) to verify structural integrity .
- Computational docking : Map binding interactions with target proteins (e.g., kinases) using molecular dynamics simulations .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H and C NMR in DMSO-d6 to resolve imidazole (δ ~11.55 ppm) and pyrimidine protons .
- LCMS/HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph identification .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using computational and experimental design?
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error synthesis .
- Design of Experiments (DoE) : Use fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 35 → 58 |
| Solvent | DMF | THF | 58 → 42 |
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and metabolite formation .
- Tissue distribution studies : Radiolabel the compound (e.g., C) and track accumulation in target organs .
- Orthogonal assays : Validate target engagement ex vivo (e.g., Western blot for phosphorylated kinases) to confirm mechanism .
Q. What strategies mitigate poor solubility during preclinical development?
- Salt formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .
- Nanoformulation : Use lipid-based nanoparticles (50–100 nm diameter) to enhance bioavailability. Characterization via dynamic light scattering (DLS) and TEM .
- Co-solvent systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) for parenteral administration .
Q. How can regioselective modifications be achieved without destabilizing the pyrido-pyrimidine core?
- Protecting groups : Temporarily shield the morpholine nitrogen with Boc groups during imidazole functionalization .
- Microwave-assisted synthesis : Enhance reaction specificity (e.g., 150°C, 20 min) for selective C-H activation .
- Kinetic monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction quenching .
Methodological Considerations
Q. What computational tools are suitable for predicting metabolic pathways?
Q. How can scale-up challenges be addressed using reactor design principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
